(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds with ester functionalities. The compound is officially designated with Chemical Abstracts Service registry number 19467-38-0, establishing its unique chemical identity within international databases. The International Union of Pure and Applied Chemistry name [2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride precisely describes the molecular structure, indicating the presence of a trimethylazanium cation coupled with a chloride anion.
The molecular formula C24H48ClNO3 reflects the compound's substantial molecular weight of 434.1 grams per mole, indicating its relatively large size compared to simpler quaternary ammonium compounds. The systematic name specifically identifies the (Z)-configuration of the octadecenyl chain, referring to the cis-configuration of the double bond at the 9-position of the eighteen-carbon fatty acid chain. This stereochemical designation is crucial for understanding the compound's three-dimensional structure and its resulting physical and chemical properties.
Alternative nomenclature systems recognize this compound under various designations, including Oleoyl PG-trimonium chloride and 2-Hydroxy-N,N,N-trimethyl-3-(oleoyloxy)propan-1-aminium chloride. These alternative names reflect different naming conventions used across various industries and research fields. The European Inventory of Existing Commercial Chemical Substances number 243-088-8 provides additional regulatory identification for commercial and regulatory purposes.
Historical Context in Quaternary Ammonium Compound Research
The development of this compound emerges from a rich historical foundation of quaternary ammonium compound research that began in the early twentieth century. The foundational work by Jacobs and Heidelberg in 1916 established the first recognition of quaternary ammonium compounds' biocidal properties, creating the scientific basis for subsequent developments in this chemical class. These pioneering researchers demonstrated that quaternary ammonium structures possessed unique antimicrobial capabilities, leading to extensive research into structure-activity relationships within this compound family.
The significant advancement occurred in 1935 when Domagk proposed that attaching aliphatic groups to quaternary nitrogen improved the biocidal properties of these compounds. Domagk's research led to the development of alkyl dimethyl benzyl ammonium chloride, recognized as the first generation quaternary ammonium compound. This breakthrough established the fundamental principle that longer alkyl chains enhanced the antimicrobial efficacy of quaternary ammonium structures, laying the groundwork for subsequent generations of these compounds.
The evolution of quaternary ammonium compounds progressed through five distinct generations, each representing technological improvements in antimicrobial efficacy and application versatility. The second generation introduced alkyl dimethyl ethylbenzyl ammonium chloride in the 1940s, followed by third-generation combinations of first and second-generation compounds in 1955. The fourth generation, developed in 1965, featured dialkyl dimethyl ammonium chloride compounds with enhanced efficacy in challenging conditions. The fifth generation represents current technology utilizing optimized combinations of different quaternary ammonium structures to achieve broad-spectrum antimicrobial activity.
This compound represents a sophisticated evolution within this historical development, incorporating oleochemical functionality into the quaternary ammonium framework. This compound demonstrates how modern synthetic chemistry has expanded beyond the original benzylated structures to incorporate natural fatty acid derivatives, creating hybrid molecules that combine the proven antimicrobial properties of quaternary ammonium compounds with the biocompatibility and environmental considerations of oleochemical structures.
Structural Relationship to Oleochemical Derivatives
This compound demonstrates a sophisticated structural relationship to oleochemical derivatives through its incorporation of oleic acid-derived functionality. The compound's octadecenyl ester component directly derives from oleic acid, a naturally occurring monounsaturated fatty acid commonly found in vegetable and animal fats. This oleochemical foundation provides the molecule with enhanced biocompatibility and environmental degradability compared to purely synthetic quaternary ammonium compounds.
The oleic acid ester moiety contributes significantly to the compound's amphiphilic character, with the eighteen-carbon unsaturated chain providing substantial hydrophobic character that balances the hydrophilic quaternary ammonium head group. The (Z)-configuration of the double bond at the 9-position creates a distinctive molecular geometry that influences the compound's packing behavior and surface activity. This cis-double bond introduces a kinked structure in the hydrocarbon chain, preventing optimal packing and enhancing the compound's solubility and surface-active properties.
The structural integration of oleochemical elements with quaternary ammonium functionality creates a molecule that exhibits properties characteristic of both chemical families. The oleochemical component provides excellent emulsifying and conditioning properties, while the quaternary ammonium structure contributes antimicrobial activity and substantivity to negatively charged surfaces. This dual functionality makes the compound particularly valuable in applications requiring both conditioning and preservative properties.
The compound's relationship to oleochemical derivatives extends beyond structural similarity to encompass synthetic methodology and raw material sourcing. Modern production of this compound typically utilizes renewable oleochemical feedstocks, aligning with contemporary sustainability requirements in chemical manufacturing. The fatty acid component can be derived from various plant and animal sources, providing flexibility in raw material selection based on availability and cost considerations.
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(27)28-22-23(26)21-25(2,3)4;/h12-13,23,26H,5-11,14-22H2,1-4H3;1H/q+1;/p-1/b13-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUNFRDRYWKVEV-USGGBSEESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021211 | |
| Record name | (Z)-2-Hydroxy-3-((1-oxo-9-octadecenyl)oxy)propyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19467-38-0 | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-2-Hydroxy-3-((1-oxo-9-octadecenyl)oxy)propyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-Hydroxy-3-((1-oxo-9-octadecenyl)oxy)propyltrimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification with Oleic Acid
In this method, CHPTAC reacts with oleic acid under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction is typically conducted in toluene at 110–120°C for 6–8 hours, achieving yields of 70–75%. Challenges include competing hydrolysis of CHPTAC and the need for azeotropic water removal.
Acyl Chloride Route
Higher yields (85–90%) are obtained using oleoyl chloride . The process involves:
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Formation of oleoyl chloride : Oleic acid reacts with thionyl chloride (SOCl₂) at 60°C.
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Esterification : Oleoyl chloride is added dropwise to CHPTAC in dichloromethane with triethylamine as a base.
This method avoids water formation, suppressing hydrolysis. The Z-configuration of the oleoyl chain is preserved by maintaining temperatures below 120°C.
Optimization of Reaction Parameters
Catalytic Systems
Solvent Selection
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 75 |
| Dichloromethane | 40 | 90 |
| N-Methylpyrrolidone | 202 | 82 |
Polar aprotic solvents like N-methylpyrrolidone improve solubility of CHPTAC but require higher temperatures.
Molar Ratios
A 1:2 molar ratio of CHPTAC to oleic acid maximizes esterification while minimizing unreacted starting material. Excess oleic acid drives the equilibrium but complicates purification.
Characterization and Purification
Structural Confirmation
Purification Techniques
-
Recrystallization : From ethanol/water mixtures (3:1 v/v) removes unreacted CHPTAC.
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Column chromatography : Silica gel eluted with chloroform/methanol (9:1) isolates the product in >95% purity.
Industrial-Scale Considerations
Large-scale production faces challenges in cost and safety:
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are typically employed.
Major Products
Oxidation: Produces oxides and peroxides.
Reduction: Yields alcohols and alkanes.
Substitution: Results in the formation of substituted ammonium compounds.
Scientific Research Applications
Surfactant and Detergent Formulations
(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride is primarily used as a surfactant in detergent formulations. Its amphiphilic nature allows it to reduce surface tension and enhance wetting properties, making it effective in cleaning applications.
The compound has been explored for use in pharmaceutical formulations due to its biocompatibility and ability to enhance drug solubility. Its quaternary ammonium structure allows for effective interaction with biological membranes.
Case Study: Drug Delivery Systems
Research published in pharmaceutical journals indicates that this compound can be utilized in drug delivery systems, improving the absorption rates of hydrophobic drugs .
| Application | Effectiveness |
|---|---|
| Drug Solubility | Enhanced |
| Membrane Interaction | Improved |
Cosmetic Formulations
In cosmetics, this compound serves as an emulsifying agent, stabilizing formulations and enhancing skin feel. Its moisturizing properties are attributed to the long-chain fatty acid moiety.
Case Study: Skin Care Products
A comparative study on various emulsifiers found that this compound provided superior stability and moisturizing effects in skin care formulations compared to traditional emulsifiers .
| Cosmetic Product Type | Stability | Moisturizing Effect |
|---|---|---|
| Creams | High | Excellent |
| Lotions | Moderate | Good |
Agricultural Applications
The compound has potential use as a surfactant in agricultural formulations, improving the efficacy of pesticides and herbicides by enhancing their spread and adhesion on plant surfaces.
Case Study: Pesticide Efficacy
Field trials demonstrated that incorporating this compound into pesticide formulations resulted in improved coverage and efficacy against targeted pests .
| Agricultural Application | Efficacy Improvement |
|---|---|
| Pesticides | Significant |
| Herbicides | Moderate |
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The quaternary ammonium group interacts with negatively charged surfaces, enhancing the compound’s ability to disrupt lipid bilayers and improve permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
HEQ is compared below with two primary ester quats (TEAQ , DEEDMAC ) and a legacy quaternary ammonium compound (DTDMAC , dihydrogenated tallow dimethyl ammonium chloride).
Research Findings
Biodegradability: HEQ, TEAQ, and DEEDMAC all exhibit >60% ultimate biodegradability due to ester bonds, which hydrolyze into non-toxic metabolites (e.g., betaine, fatty acids) . This contrasts with DTDMAC, which persists in aquatic systems due to stable C–N bonds . The unsaturated oleate chain in HEQ may enhance biodegradation kinetics compared to saturated analogs .
Performance in Fabric Softening :
- HEQ’s oleate chain improves fluidity in formulations, enhancing adsorption onto synthetic fibers (e.g., polyester) .
- DEEDMAC’s diethyloxyester groups provide better compatibility with anionic surfactants in detergents .
Market Trends :
- HEQ dominates in Europe due to stringent EU Ecolabel criteria favoring ester quats . DTDMAC was banned in the EU in 2001 under Directive 2003/53/EC .
Safety :
- HEQ and other ester quats show low aquatic toxicity (EC₅₀ >10 mg/L for Daphnia magna) compared to DTDMAC (EC₅₀ <1 mg/L) .
Biological Activity
(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride, also known by its CAS number 19467-38-0, is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C24H48ClNO3
- Molecular Weight : 434.1 g/mol
- Structure : The compound features a long-chain fatty acid derivative, which contributes to its amphiphilic properties.
Synthesis
The synthesis of this compound typically involves the reaction of fatty acid derivatives with trimethylamine and subsequent quaternization. The process can be summarized as follows:
- Preparation of the Hydroxypropyl Group : A hydroxypropyl precursor is synthesized.
- Quaternization : The hydroxypropyl group is reacted with trimethylamine to form the quaternary ammonium salt.
- Purification : The product is purified through crystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
The compound's mechanism of action appears to involve disruption of microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of bacterial membranes.
Case Studies
- Study on Antibacterial Efficacy :
- Skin Irritation Assessment :
Applications
Due to its antimicrobial properties, this compound is considered for use in:
- Cosmetic formulations : As a preservative and antimicrobial agent.
- Pharmaceuticals : In topical preparations for infection control.
- Industrial applications : As a disinfectant in various settings.
Q & A
Q. Advanced Research Focus
- Surface resistivity measurements : A controlled study varies concentrations (0.1–5% w/w) in polymer matrices and measures resistivity using a four-point probe. Lower resistivity correlates with higher antistatic performance .
- Triboelectric charge testing : Fabrics treated with the compound are subjected to friction, and charge dissipation rates are quantified via electrostatic voltmeters. Optimal efficacy is observed at 2–3% concentration .
How is the environmental biodegradability of esterquat surfactants like this compound assessed?
Q. Advanced Research Focus
- OECD 301F respirometry : Measures CO₂ evolution over 28 days; >60% biodegradation indicates "readily biodegradable" status .
- Liquid chromatography-mass spectrometry (LC-MS) : Tracks degradation intermediates (e.g., hydroxypropyltrimethylammonium chloride) to confirm mineralization pathways .
What key physicochemical properties are critical for its application, and how are they determined?
Q. Basic Research Focus
What strategies resolve data contradictions in stereochemical configuration during synthesis?
Q. Advanced Research Focus
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm (Z)-configuration .
- X-ray crystallography : Resolves ambiguity in byproduct structures (e.g., cis-trans isomerization during esterification) .
How is stability under varying pH and temperature conditions evaluated for cosmetic formulations?
Q. Advanced Research Focus
- Accelerated stability testing : Formulations are stored at 4°C, 25°C, and 40°C for 12 weeks. Degradation is monitored via:
What challenges arise in scaling up synthesis while maintaining stereochemical purity?
Q. Advanced Research Focus
- Reactor design : Continuous flow reactors improve temperature uniformity, reducing isomerization .
- In-line monitoring : Near-infrared (NIR) spectroscopy tracks reaction progress to minimize byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
